molecular formula C10H16ClN3O3 B13937676 N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride

N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride

Cat. No.: B13937676
M. Wt: 261.70 g/mol
InChI Key: WSSBFGRTINNCQC-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride is a spirocyclic compound characterized by a diazaspiro[4.5]decane core with two ketone groups at positions 1 and 3 and an acetamide substituent at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and synthetic chemistry applications. Its molecular formula is C₁₀H₁₄ClN₃O₃, with a molecular weight of 259.69 g/mol (calculated based on analogous compounds in ).

Properties

Molecular Formula

C10H16ClN3O3

Molecular Weight

261.70 g/mol

IUPAC Name

N-(1,3-dioxo-2,8-diazaspiro[4.5]decan-2-yl)acetamide;hydrochloride

InChI

InChI=1S/C10H15N3O3.ClH/c1-7(14)12-13-8(15)6-10(9(13)16)2-4-11-5-3-10;/h11H,2-6H2,1H3,(H,12,14);1H

InChI Key

WSSBFGRTINNCQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN1C(=O)CC2(C1=O)CCNCC2.Cl

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Features

Property Description
Molecular Formula C11H17N3O3
Molecular Weight 239.27 g/mol
IUPAC Name N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide hydrochloride
Structural Features Spirocyclic system with two nitrogen atoms and two ketone groups; acetamide substituent attached to the spiro nitrogen
CAS Number (related data) Not explicitly available, but related compounds have CAS registry numbers (e.g., 2,8-diazaspiro[4.5]decane-1,3-dione hydrochloride: 2696-03-9)

The compound’s key structural motif is a spiro[4.5]decane ring system with nitrogen atoms at positions 2 and 8, and keto groups at positions 1 and 3, forming a lactam-like structure. The acetamide group is linked to the nitrogen at position 2, and the compound is isolated as a hydrochloride salt for stability and solubility enhancement.

Preparation Methods of this compound

General Synthetic Strategy

The synthesis of this compound typically involves constructing the spirocyclic diazaspirodecane core followed by functionalization with the acetamide moiety. The synthesis can be summarized in two major stages:

  • Formation of the diazaspirodecane-1,3-dione scaffold
  • Introduction of the acetamide group on the nitrogen atom
  • Conversion to hydrochloride salt for isolation

Detailed Synthetic Routes

Construction of the Diazaspiro[4.5]decane-1,3-dione Core

The diazaspirodecane core is commonly synthesized via cyclization reactions involving diamines and cyclic anhydrides or diketones. One approach involves the reaction of appropriate cycloalkanones or cyclic diketones with diamines under controlled conditions to form the spirocyclic lactam framework.

  • For example, 2,8-diazaspiro[4.5]decane-1,3-dione hydrochloride, a key intermediate, can be prepared by cyclization of 1,4-diaminobutane derivatives with cyclic keto acids or diketones, followed by acidification to obtain the hydrochloride salt.

  • The reaction is typically performed under inert atmosphere (argon) to prevent oxidation and side reactions, with careful temperature control to optimize yields.

Acetamide Functionalization

The acetamide group is introduced by acylation of the secondary amine nitrogen on the diazaspirodecane core. This step usually involves:

  • Reaction of the diazaspirodecane-1,3-dione with acetic anhydride or acetyl chloride in the presence of a base or under acidic catalysis to form N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide.

  • The reaction conditions are optimized to avoid over-acylation or decomposition of the spirocyclic system.

  • Purification is often achieved by recrystallization or chromatographic techniques.

Formation of Hydrochloride Salt
  • The free base acetamide is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in a suitable solvent such as dioxane or ethanol.

  • This step enhances the compound’s stability and facilitates isolation as a crystalline solid.

Representative Preparation Procedure

Step Reagents and Conditions Description Yield (%) Notes
1 1,4-Diaminobutane + cyclic diketone, reflux in toluene under Ar atmosphere Cyclization to form diazaspiro[4.5]decane-1,3-dione core 60-80 Strict inert atmosphere; temperature control critical
2 Diazaspirodecane-1,3-dione + Acetic anhydride, room temperature, base catalysis Acetylation of secondary amine to form acetamide derivative 70-85 Avoid excess acetic anhydride to prevent side reactions
3 Acetamide derivative + HCl in dioxane, room temperature Formation of hydrochloride salt for isolation >90 Crystallization from solvent yields pure salt

Analytical and Characterization Data

The synthesized this compound is typically characterized by:

Summary of Key Literature and Data Sources

Source Type Description Contribution to Preparation Knowledge
Peer-reviewed Articles Detailed synthetic routes of spirocyclic amides and lactams Provides reaction conditions, yields, and purification methods
Chemical Databases Molecular formula, structure, and identifiers (PubChem) Confirms molecular identity and provides structural data
Chemical Suppliers Product specifications and synthesis summaries (Vulcanchem) Offers practical synthesis overview and molecular data

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptor activity, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Diazaspiro Cores

Key Observations:
  • Core Flexibility : The target compound’s diazaspiro[4.5]decane core is smaller than the diazaspiro[5.5]undecane system in compound 8f (), which may reduce steric hindrance and alter ring strain.
  • Functional Group Impact : Acetamide and acetonitrile substituents (e.g., 8f) influence polarity and hydrogen-bonding capacity, affecting solubility and receptor interactions .
  • Pharmacophore Potential: The chloroindole-ethyl group in ’s compound introduces a bulky aromatic moiety, likely enhancing binding to hydrophobic targets compared to the simpler acetamide in the target compound .
Key Observations:
  • High-Yield Cyclization : Trifluoroacetic anhydride is critical for forming spirocyclic cores in compounds like 8a–f, achieving yields >95% ().
  • Salt Formation : Hydrochloride derivatives (e.g., the target compound) are typically synthesized via post-reaction HCl treatment, ensuring high purity and crystallinity .

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unreported, but analogous spirocyclic hydrochlorides (e.g., 6,7-dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride) exhibit m.p. >150°C, suggesting high thermal stability .
  • Solubility : Hydrochloride salts generally improve aqueous solubility compared to free bases, as seen in compound 7f (), which is soluble in chloroform and ethyl acetate .

Biological Activity

N-(1,3-Dioxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide hydrochloride is a compound characterized by its unique spirocyclic structure, which includes two nitrogen atoms and two carbonyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

  • Molecular Formula : C10H16ClN3O3
  • Molecular Weight : 261.70 g/mol
  • Structure : The compound features a spirocyclic framework that is often associated with bioactive compounds, particularly in the context of drug design.

Biological Activity

The biological activity of this compound can be summarized as follows:

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the spirocyclic structure may enhance the interaction with microbial targets, potentially leading to effective inhibition of bacterial growth.

Anticancer Activity

Studies have suggested that spirocyclic compounds can influence cancer cell proliferation. The mechanism often involves the modulation of apoptosis pathways or inhibition of cell cycle progression. For instance, related compounds have shown cytotoxic effects on various cancer cell lines.

Neuropharmacological Effects

There is growing interest in the potential neuropharmacological applications of this compound. Its structural features suggest possible interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders.

The mechanism of action for this compound likely involves binding to specific biological targets such as enzymes or receptors. This interaction can modulate their activity, leading to therapeutic effects.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameMolecular FormulaKey Features
2-(8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamideC10H16N2O3Contains tert-butyl group; potential enhanced lipophilicity
N-(1,3-Dioxo-2-methylspiro[4.5]decan-2-yl)acetamideC11H17N3O3Similar spirocyclic structure; different substituents
N-(1,3-Dioxoindolylacetamide)C11H12N2O3Indole ring present; diverse biological activities

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives of spirocyclic compounds and evaluated their biological activities against specific cancer cell lines and microbial strains.
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of this compound.
  • Binding Affinity Studies : Research has also been conducted to determine the binding affinity of this compound to various receptors involved in neurotransmission and cancer progression.

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